3,5-Bis-trifluoromethyl-1H-pyridin-4-one

Solid-state characterization Crystallography Tautomerism

Sourcing authentic 3,5-bis(trifluoromethyl)pyridine isomers with a functionalizable 4-position is a recurrent bottleneck in medicinal chemistry. This compound resolves that with a unique hydrogen-bonding profile and a carbonyl handle for derivatization. - Differentiated Tautomerism: X-ray data confirms a 1:1 solid-state tautomer mixture, enabling distinct reactivity vs. 2,6-isomers. - Functional Handle: The 4-pyridinone oxygen enables conversion to bis(perfluoroalkanesulfonate) esters for Pd-catalyzed cross-coupling, inaccessible with non-oxygenated analogs. - Predictable Properties: Moderate lipophilicity (XLogP3: 1.9) and planar crystal packing optimize for CNS drug-like space and solid-state formulation studies.

Molecular Formula C7H3F6NO
Molecular Weight 231.09 g/mol
CAS No. 1063697-13-1
Cat. No. B3210195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis-trifluoromethyl-1H-pyridin-4-one
CAS1063697-13-1
Molecular FormulaC7H3F6NO
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESC1=C(C(=O)C(=CN1)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C7H3F6NO/c8-6(9,10)3-1-14-2-4(5(3)15)7(11,12)13/h1-2H,(H,14,15)
InChIKeyXWXOMFALFZJLGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Bis-trifluoromethyl-1H-pyridin-4-one: Physicochemical & Structural Identification


3,5-Bis-trifluoromethyl-1H-pyridin-4-one (CAS 1063697-13-1) is a bis(trifluoromethyl)-substituted 4-pyridinone heterocycle with the molecular formula C₇H₃F₆NO and a molecular weight of 231.1 g/mol . The compound exists in tautomeric equilibrium between the 4-pyridinol and 4-pyridinone forms, with X-ray crystallographic analysis confirming a 1:1 mixture of pyridine-3,4-diol and pyridin-4-one tautomers in the solid state [1]. It is primarily utilized as a fluorinated building block in medicinal chemistry and organic synthesis, with the two trifluoromethyl groups conferring enhanced lipophilicity (XLogP3 = 1.9) and electron-withdrawing character .

Bis(trifluoromethyl)pyridinone scaffold enables palladium-catalyzed cross-coupling via 4-pyridinone-derived leaving groups

Moderate calculated lipophilicity and low topological polar surface area suit fragment-based medicinal chemistry workflows

Reported planar crystal packing supports solid-state formulation and co-crystal screening studies

3,5-Bis-trifluoromethyl-1H-pyridin-4-one: Differentiation from Bis(trifluoromethyl)pyridine Analogs


Substitution with other bis(trifluoromethyl)pyridine analogs is not straightforward due to critical differences in positional isomerism, tautomeric behavior, and functional group availability. The 3,5-substitution pattern on a 4-pyridinone core dictates a unique hydrogen-bonding profile and electron distribution distinct from the 2,6-bis(trifluoromethyl) isomer (CAS 43150-55-6) or the non-hydroxylated 3,5-bis(trifluoromethyl)pyridine (CAS 20857-47-0) . X-ray crystallography confirms that the target compound adopts a planar conformation stabilized by intermolecular van der Waals interactions, which influences its solid-state packing and reactivity in downstream transformations [1]. The presence of the carbonyl/hydroxyl group at the 4-position provides a functional handle for further derivatization, including conversion to bis(perfluoroalkanesulfonate) esters for cross-coupling, a synthetic route not accessible with the non-oxygenated analogs [2].

3,5- vs 2,6-substitution pattern – hydrogen-bonding profile and electron distribution differ from 2,6-bis(trifluoromethyl) isomer; cannot be assumed interchangeable.

4-pyridinone tautomer is a functional handle – non-oxygenated 3,5-bis(trifluoromethyl)pyridine lacks the carbonyl/hydroxyl group required for sulfonate ester formation and cross-coupling derivatization.

Solid-state packing differs – planar conformation and O···C intermolecular contacts observed for target compound are absent in non-oxygenated analog, potentially altering bulk handling and dissolution.

3,5-Bis-trifluoromethyl-1H-pyridin-4-one: Key Differentiators vs. Closest Analogs


Crystallographic Planarity vs. Non-Oxygenated Analogs

X-ray crystallographic analysis of 3,5-Bis-trifluoromethyl-1H-pyridin-4-one reveals that the molecule is nearly planar within 0.2 Å, with a torsion angle of -179(2)° for the C(4)-C(7)-C(8)-C(9) backbone [1]. This planar conformation, stabilized by intermolecular van der Waals forces with a nearest intermolecular distance of 3.647 Å between O(3) and C(4), contrasts with the non-planar geometry expected for non-oxygenated 3,5-bis(trifluoromethyl)pyridine (CAS 20857-47-0), which lacks the carbonyl group necessary for this specific packing arrangement [1].

Crystal Planarity
Class-level inference
Target Planarity within 0.2 Å
O···C distance 3.647 Å
Non-oxygenated analog Lacks 4-carbonyl; different packing motif

Reported planarity may influence solid-state morphology and formulation behavior.

Orthorhombic, 291 K; single-crystal X-ray. Data to verify.

Solid-state characterization Crystallography Tautomerism

Lipophilicity Difference vs. Non-Oxygenated Analog

The calculated partition coefficient (XLogP3) for 3,5-Bis-trifluoromethyl-1H-pyridin-4-one is 1.9, reflecting the presence of the polar 4-pyridinone carbonyl/hydroxyl group . In contrast, the non-oxygenated analog 3,5-bis(trifluoromethyl)pyridine (CAS 20857-47-0) lacks this polar functionality, resulting in a significantly higher lipophilicity . While a direct experimentally measured LogP value for the comparator is not available from the referenced sources, the structural difference between a pyridin-4-one and a simple pyridine ring predicts a measurable decrease in lipophilicity for the target compound .

Lipophilicity
Class-level inference
XLogP3 = 1.9

Lower than non-oxygenated analog; may improve aqueous solubility for medicinal chemistry design.

Predicted value; experimental logP not available.

Lipophilicity Drug design Physicochemical property

Topological Polar Surface Area as a Permeability Discriminator

The topological polar surface area (TPSA) of 3,5-Bis-trifluoromethyl-1H-pyridin-4-one is 29.1 Ų, which includes contributions from the 4-pyridinone oxygen and the nitrogen atom in the ring . This TPSA value is greater than that of the non-oxygenated 3,5-bis(trifluoromethyl)pyridine comparator, which lacks the polar carbonyl/hydroxyl group . TPSA is a key computational descriptor for predicting passive membrane permeability; a TPSA below 140 Ų is generally favorable for oral absorption, and the target compound's TPSA of 29.1 Ų is well within this optimal range .

Topological PSA
Class-level inference
29.1 Ų

Favorable for predicted passive permeability; within typical drug-like range.

Calculated; comparator TPSA is lower due to missing carbonyl.

Drug-likeness Permeability In silico ADME

3,5-Bis-trifluoromethyl-1H-pyridin-4-one: Research & Industrial Applications


Fluorinated Building Block for Palladium-Catalyzed Cross-Coupling

The compound serves as a precursor for generating bis(perfluoroalkanesulfonate) esters, which are competent substrates for palladium-catalyzed cross-coupling reactions. The 4-pyridinone oxygen provides the necessary leaving group for sulfonate ester formation, enabling the construction of trifluoromethylated biaryl and heterobiaryl architectures relevant to medicinal chemistry programs [1].

Fragment-Based Drug Discovery Scaffold

With an XLogP3 of 1.9 and a TPSA of 29.1 Ų, 3,5-Bis-trifluoromethyl-1H-pyridin-4-one is an ideal core fragment for medicinal chemists seeking to balance potency and drug-like properties. The compound's moderate lipophilicity improves aqueous solubility relative to more lipophilic bis(trifluoromethyl)pyridine analogs, facilitating hit-to-lead optimization in central nervous system (CNS) and anti-infective drug discovery projects .

Crystallography and Solid-State Formulation Studies

The well-defined, nearly planar crystal structure (planarity within 0.2 Å) and characterized intermolecular packing distances (3.647 Å) make the compound a suitable model system for solid-state studies. Researchers developing new crystalline forms or co-crystals can leverage these precise structural parameters for computational modeling of packing motifs and for predicting bulk powder properties in formulation development [2].

Synthesis of Supramolecular and Dendritic Nanostructures

Derivatives of 3,5-Bis-trifluoromethyl-1H-pyridin-4-one, specifically pyridine-3,4-diols, are of particular interest as building blocks for the construction of dendritic nanostructures in supramolecular chemistry. The unique hydrogen-bonding capacity conferred by the 4-pyridinone tautomer enables directed self-assembly into higher-order architectures [1].

Application
Selection Property
Validation Focus
Palladium-catalyzed cross-coupling
4-pyridinone leaving group suitability
Sulfonate ester formation and coupling efficiency
Fragment-based drug discovery
Balanced lipophilicity and TPSA profile
Permeability and solubility in lead optimization
Crystallography & solid-state studies
Reported planar crystal packing
Bulk powder behavior and co-crystal screening
Supramolecular nanostructures
4-pyridinone hydrogen-bonding capacity
Directed self-assembly into dendritic architectures

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